Methyl 4-oxo-6-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate
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Overview
Description
“Methyl 4-oxo-6-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate” is a compound that belongs to a class of compounds known as triazole-pyrimidine hybrids . These compounds have been studied for their potential neuroprotective and anti-neuroinflammatory properties .
Synthesis Analysis
The synthesis of these compounds involves a series of steps, including the design, synthesis, and characterization of the compounds . The compounds are characterized using techniques such as mass spectra, 1HNMR, 13CNMR, and single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of these compounds is determined using various analytical techniques, including mass spectra, 1HNMR, 13CNMR, and single X-Ray diffraction analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include various steps, such as the design and synthesis of the compounds . The compounds are then characterized using various techniques to confirm their structure .Scientific Research Applications
Synthesis and Chemical Properties
Methyl 4-oxo-6-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate is a compound of interest due to its role in the synthesis of various heterocyclic compounds. Research has explored its use in generating new chemical entities with potential biological activities. For example, a study by Elotmani et al. (2002) demonstrated its utility in synthesizing new pyrazolo and triazolo derivatives through condensation reactions, highlighting its versatility in organic synthesis Elotmani et al., 2002.
Biological Activity
Compounds derived from this compound have been evaluated for their antibacterial and antifungal properties. Hassan (2013) synthesized a series of pyrazoline and pyrazole derivatives, assessing their antimicrobial efficacy against a range of pathogens. This research underscores the potential of derivatives of this compound in contributing to new antimicrobial agents Hassan, 2013.
Antifungal and Antibacterial Applications
Further emphasizing its potential in medicinal chemistry, Nayak and Poojary (2020) developed thiadiazines and 1,2,4-triazole-3-thiones bearing a pyrazole moiety, which exhibited promising antibacterial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. This study highlights the potential of utilizing this compound as a scaffold for developing new antibacterial agents Nayak & Poojary, 2020.
Anticancer Potential
The anticancer potential of derivatives has also been explored. Abdellatif et al. (2014) synthesized pyrazolo[3,4-d]pyrimidin-4-one derivatives showing significant antitumor activity against the MCF-7 human breast adenocarcinoma cell line. This research suggests that structural modifications of the core compound could yield valuable leads in cancer therapy Abdellatif et al., 2014.
Mechanism of Action
Future Directions
Properties
IUPAC Name |
methyl 4-oxo-6-phenyl-5H-triazolo[1,5-a]pyrazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O3/c1-20-13(19)10-11-12(18)14-9(7-17(11)16-15-10)8-5-3-2-4-6-8/h2-7H,1H3,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIIOVJJOVJYOFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=O)NC(=CN2N=N1)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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